4-(2-Methoxyethyl)aniline

Lipophilicity Partition coefficient Physicochemical profiling

4-(2-Methoxyethyl)aniline (CAS 84803-56-5), systematically named 4-(2-methoxyethyl)benzenamine, is a para-substituted aniline derivative bearing a 2-methoxyethyl side chain at the 4-position of the aromatic ring. The compound serves as a key synthetic intermediate in the preparation of the cardioselective β1-adrenergic blocker Metoprolol, as well as functioning as Metoprolol Process Impurity 4, a fully characterized reference standard compliant with pharmacopeial guidelines (USP/EP) for analytical method development, validation, and quality control.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 84803-56-5
Cat. No. B118675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyethyl)aniline
CAS84803-56-5
Synonyms4-(2-Methoxyethyl)benzenamine;  p-2-Methoxyethyl-Aniline;  1-Methoxy-2-(4-_x000B_aminophenyl)ethane;  4-(2-Methoxyethyl)phenylamine;  p-(2-Methoxyethyl)aniline; 
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCOCCC1=CC=C(C=C1)N
InChIInChI=1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3
InChIKeyLGBFKALRQPQBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyethyl)aniline (CAS 84803-56-5): Para-Substituted Aniline Intermediate for Beta-Blocker Synthesis & Impurity Reference Standards


4-(2-Methoxyethyl)aniline (CAS 84803-56-5), systematically named 4-(2-methoxyethyl)benzenamine, is a para-substituted aniline derivative bearing a 2-methoxyethyl side chain at the 4-position of the aromatic ring . The compound serves as a key synthetic intermediate in the preparation of the cardioselective β1-adrenergic blocker Metoprolol, as well as functioning as Metoprolol Process Impurity 4, a fully characterized reference standard compliant with pharmacopeial guidelines (USP/EP) for analytical method development, validation, and quality control [1][2]. With a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol, this compound is a pale red to light red oil that is hygroscopic and requires storage under inert atmosphere at refrigerated temperatures [2].

Why 4-(2-Methoxyethyl)aniline Cannot Be Replaced by Generic Aniline Analogs in Regulated Synthesis and Analytical Workflows


Substituting 4-(2-methoxyethyl)aniline with simpler aniline derivatives such as 4-ethylaniline, 4-methoxyaniline, or the ortho-isomer 2-(2-methoxyethyl)aniline introduces critical deviations in physicochemical properties, reactivity, and regulatory acceptability. The precise para-substitution pattern and the ether-containing side chain dictate the compound's logP (1.08), pKa (4.77), and boiling point (242.3 °C at 760 mmHg), which differ measurably from close analogs [1]. In pharmaceutical quality control, only the designated Metoprolol Process Impurity 4 reference standard—chemically defined as 4-(2-methoxyethyl)aniline—carries regulatory traceability to USP or EP monographs, making substitution with any other compound unacceptable for ANDA submissions or commercial batch release testing [2][3]. Furthermore, the compound's hygroscopic nature and requirement for refrigerated storage under inert atmosphere impose handling protocols that differ from room-temperature-stable aniline analogs, and failure to observe these conditions results in material degradation and unreliable analytical results .

4-(2-Methoxyethyl)aniline: Quantitative Differentiation Evidence Against Close Structural Analogs


LogP Hydrophobicity: 4-(2-Methoxyethyl)aniline vs. 4-Ethylaniline and 4-Methoxyaniline

The measured LogP of 4-(2-methoxyethyl)aniline is 1.08 [1], which positions it between the less polar 4-ethylaniline (LogP 1.93–2.10) and the more polar 4-methoxyaniline (LogP ~0.91–0.99) [2]. This intermediate hydrophobicity arises from the balance between the lipophilic ethylene bridge and the polar methoxy terminus, resulting in distinct extraction, chromatographic retention, and membrane partitioning behavior that cannot be replicated by simple alkyl- or alkoxy-substituted anilines.

Lipophilicity Partition coefficient Physicochemical profiling

pKa Basicity: Reduced Proton Affinity of 4-(2-Methoxyethyl)aniline Relative to 4-Methoxyaniline

The predicted pKa of 4-(2-methoxyethyl)aniline is 4.77 ± 0.10 , compared to the experimentally determined pKa of 5.34 for 4-methoxyaniline (p-anisidine) at 25 °C . The lower basicity of the target compound means that at a given pH, a smaller fraction of the amine exists in the protonated, water-soluble form, which directly affects aqueous solubility, extraction efficiency, and the propensity to form hydrochloride salts during synthesis or workup.

Basicity pKa Amine reactivity Salt formation

Boiling Point and Density: 4-(2-Methoxyethyl)aniline vs. 4-Ethylaniline

4-(2-Methoxyethyl)aniline exhibits a boiling point of 242.3 °C at 760 mmHg and a density of 1.025 g/cm³ , whereas 4-ethylaniline boils at 216 °C with a density of 0.975 g/mL at 25 °C . The 26 °C elevation in boiling point reflects the additional hydrogen-bond-accepting ether oxygen and increased molecular weight, while the higher density alters phase-separation behavior in aqueous workups.

Boiling point Density Physical properties Distillation Purification

Storage and Handling: Hygroscopicity and Thermal Lability Differentiate 4-(2-Methoxyethyl)aniline from Room-Temperature-Stable Anilines

4-(2-Methoxyethyl)aniline is explicitly classified as hygroscopic and requires storage in a refrigerator under inert atmosphere . In contrast, common aniline analogs such as 4-ethylaniline are stored at ambient room temperature in a dark, inert atmosphere without refrigeration , and 4-methoxyaniline (p-anisidine) is stored at 2–8 °C but is a crystalline solid at room temperature rather than a hygroscopic oil . The target compound's oil physical form and moisture sensitivity necessitate procurement in sealed, desiccated containers with verification of seal integrity upon receipt, unlike solid, non-hygroscopic alternatives that tolerate brief ambient exposure.

Hygroscopicity Storage stability Material integrity Procurement specifications

Regulatory Traceability: 4-(2-Methoxyethyl)aniline as a Pharmacopeial Reference Standard vs. Generic Aniline Derivatives

4-(2-Methoxyethyl)aniline is formally designated as Metoprolol Process Impurity 4 and marketed as a fully characterized reference standard with traceability to USP or EP pharmacopeial standards [1][2]. No generic aniline analog—regardless of structural similarity—carries this regulatory designation or the accompanying certificate of analysis (CoA) documenting purity, identity, and storage conditions required for use in Abbreviated New Drug Application (ANDA) submissions or commercial Metoprolol quality control [3]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC, MS, and NMR spectra, which are absent for non-reference-grade alternatives.

Reference standard Pharmacopeial compliance Impurity profiling ANDA Quality control

4-(2-Methoxyethyl)aniline (CAS 84803-56-5): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Pharmaceutical Impurity Reference Standard for Metoprolol ANDA Submissions and QC Batch Release

As Metoprolol Process Impurity 4, 4-(2-methoxyethyl)aniline is furnished with full regulatory-compliant characterization data and pharmacopeial traceability (USP/EP), making it the mandatory reference material for analytical method development, method validation (AMV), and quality control (QC) testing during Metoprolol drug substance and drug product manufacture [1][2]. Any laboratory submitting an Abbreviated New Drug Application (ANDA) for generic Metoprolol must use this specific impurity reference standard; substitution with a non-reference-grade analog is not acceptable to regulatory authorities and would invalidate impurity profiling data [1].

Synthetic Intermediate in the Manufacturing Route to the Beta-Blocker Metoprolol

4-(2-Methoxyethyl)aniline serves as a precursor in the synthesis of the cardioselective β1-adrenergic blocker Metoprolol, as documented in the patent literature (e.g., EP 0193228 A1) where 4-(2-methoxyethyl)-phenyl derivatives are key intermediates [3]. The para-substitution pattern and the methoxyethyl side chain are essential structural features that define the final drug substance's pharmacophore; any deviation in the substitution pattern or functional group produces a different compound that does not yield the approved API [1].

Building Block for Organic Synthesis Requiring a para-Alkoxyethyl-Substituted Aniline Scaffold

The combination of a nucleophilic primary aromatic amine at the para position and an ether-containing side chain makes 4-(2-methoxyethyl)aniline a versatile building block for electrophilic aromatic substitution, diazotization, and amide coupling reactions . Its intermediate LogP (1.08) and moderate basicity (pKa 4.77) provide a distinct reactivity profile compared to simpler anilines, enabling selective transformations in multi-step synthetic sequences where competing aniline analogs would exhibit different partitioning or protonation behavior [4].

HPLC Method Development and Validation Using a Well-Characterized, Single-Impurity Standard

A validated reverse-phase HPLC method (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase) has been demonstrated for the separation and analysis of 4-(2-methoxyethyl)aniline, with scalability to preparative impurity isolation and suitability for pharmacokinetic studies [4]. The availability of detailed retention data (LogP 1.08) and chromatographic conditions enables analytical laboratories to adapt this method for impurity profiling, forced degradation studies, and stability-indicating assays in both Metoprolol-specific and general aniline-impurity contexts [4].

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